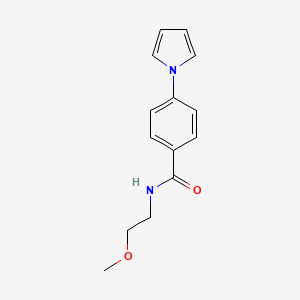
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine, also known as PHA-665752, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first identified in 2003 and has since been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine acts as a competitive inhibitor of the c-Met receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is that it is a potent and selective inhibitor of c-Met, with minimal off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
1. Combination therapies: 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine may be used in combination with other cancer drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Studies are needed to identify biomarkers that can predict which patients are most likely to benefit from 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine treatment.
3. Development of more potent analogs: Researchers are working to develop more potent analogs of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine with improved solubility and pharmacokinetic properties.
4. Preclinical and clinical trials: Further preclinical and clinical trials are needed to evaluate the safety and efficacy of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine in different types of cancer.
In conclusion, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is a promising small molecule inhibitor of c-Met that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine involves several steps, including the reaction of 4-chloro-2-nitroaniline with morpholine to form 4-chloro-2-nitro-N-(4-morpholinyl)aniline. This intermediate is then reduced with iron powder and acetic acid to form 4-chloro-2-amino-N-(4-morpholinyl)aniline, which is then reacted with 1,2-dibromoethane to form 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine.
Aplicaciones Científicas De Investigación
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis.
Propiedades
IUPAC Name |
4-chloro-5-morpholin-4-ylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-8(12)9(13)6-10(7)14-1-3-15-4-2-14/h5-6H,1-4,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFFKUCIGZDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-morpholin-4-ylbenzene-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[2-(2-iodophenoxy)ethoxy]ethanamine](/img/structure/B4894671.png)
![2-[5-(3-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4894679.png)

![4-chloro-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B4894698.png)
![N-(4-chlorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4894700.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4894703.png)


![3-bromo-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4894719.png)
![1-[(acetylamino)(2-furyl)methyl]-2-naphthyl acetate](/img/structure/B4894723.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4894735.png)
![2-chloro-N-{2-[(3-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4894741.png)
![4-hydroxy-2-[(4-hydroxycyclohexyl)methyl]butanohydrazide](/img/structure/B4894761.png)
